molecular formula C9H7F5O B3054770 Isopropoxypentafluorobenzene CAS No. 61874-51-9

Isopropoxypentafluorobenzene

Cat. No. B3054770
CAS RN: 61874-51-9
M. Wt: 226.14 g/mol
InChI Key: APQBSUNGPSYRQX-UHFFFAOYSA-N
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Description

Isopropoxypentafluorobenzene is a chemical compound with the molecular formula C9H7F5O . It is used in various applications due to its unique properties.


Molecular Structure Analysis

The molecular structure of Isopropoxypentafluorobenzene is characterized by its molecular formula C9H7F5O . Detailed structural analysis would require more specific information or experimental data which is not available in the search results.


Physical And Chemical Properties Analysis

Isopropoxypentafluorobenzene has a molecular weight of 226.14 g/mol . It has a predicted density of 1.347±0.06 g/cm3 and a predicted boiling point of 179.0±35.0 °C .

Scientific Research Applications

1. Polymerization and Functionalization

Isopropoxypentafluorobenzene is used in the end-quenching of TiCl4-catalyzed quasiliving polymerizations. It serves as an effective quencher for polymers such as isobutylene, with the alkylation reactions being generally quantitative and exclusive to the para position. This allows for single-pot syntheses of various end-functionalized polymers (Morgan, Martínez-Castro, & Storey, 2010).

2. Electrochemical Analysis

In the field of electrochemical analysis, isopropoxypentafluorobenzene-related compounds have been utilized. For instance, modified electrodes exhibit enhanced electrocatalytic responses towards dihydroxybenzenes, a group of chemicals structurally related to isopropoxypentafluorobenzene. These modified electrodes are applied in environmental analysis and the detection of these compounds in various samples (Ding, Liu, Wu, & Wang, 2005).

3. Solute-Solvent Interaction Studies

Research into solute-solvent interactions often involves the use of isopropoxypentafluorobenzene and its derivatives. For example, studies using nuclear magnetic resonance (NMR) involve difluorobenzene isomers, closely related to isopropoxypentafluorobenzene, to analyze their diffusion properties in various solvent systems. This helps in understanding the effects of different substituents and functional groups on molecular interactions with solvents (Codling, Zheng, Stait-Gardner, & Price, 2014).

4. Arylation Reactions

Isopropoxypentafluorobenzene is involved in arylation reactions. The direct arylation of pentafluorobenzene with various aryl bromides and chlorides under mild conditions demonstrates its utility in organic synthesis. This process aids in the construction of perfluoroarenes, important in various chemical syntheses (Lafrance, Shore, & Fagnou, 2006).

5. Photoswitching Applications

Compounds structurally similar to isopropoxypentafluorobenzene, like azobenzene derivatives, are used in photoswitching applications. These substances can be photoswitched using light of specific wavelengths, excluding the need for UV light, which is beneficial in biological systems to avoid triggering unwanted cellular responses (Beharry, Sadovski, & Woolley, 2011).

6. Computational Modeling in Chemistry

Computational modeling, an essential part of modern chemical research, often involves molecules like isopropoxypentafluorobenzene. These models help in understanding the binding affinities and interactions of various molecules, which is crucial in the design of new materials and drugs (Sobiech, Żołek, Luliński, & Maciejewska, 2014).

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O/c1-3(2)15-9-7(13)5(11)4(10)6(12)8(9)14/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQBSUNGPSYRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539961
Record name 1,2,3,4,5-Pentafluoro-6-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropoxypentafluorobenzene

CAS RN

61874-51-9
Record name 1,2,3,4,5-Pentafluoro-6-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Stavber, M Zupan - The Journal of Organic Chemistry, 1981 - ACS Publications
… heptafluorocyclohexa- 1,4-dienes, and reactions with n-alkoxy-substituted pentafluorobenzenes resulted in twotypes of 1,4-adducts, while reaction with isopropoxypentafluorobenzene …
Number of citations: 24 pubs.acs.org

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